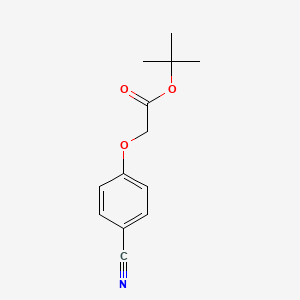

Tert-butyl 2-(4-cyanophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXDECGJSGYAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Tert-butyl 2-(4-cyanophenoxy)acetate

Traditional methods for synthesizing this compound rely on well-known organic reactions, namely alkylation and esterification. The choice of route often depends on the availability of starting materials and desired reaction conditions.

One of the most direct methods for the synthesis of this compound is the alkylation of 4-cyanophenol with a suitable tert-butyl haloacetate, typically tert-butyl bromoacetate (B1195939). This reaction is a variation of the Williamson ether synthesis, where the phenoxide ion of 4-cyanophenol acts as a nucleophile, displacing the bromide from tert-butyl bromoacetate. chemspider.comutahtech.edu

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. Common bases include potassium carbonate and sodium hydride. The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) being preferred as they can dissolve the reactants and facilitate the nucleophilic substitution. chemspider.com Reaction temperatures are generally kept moderate, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate without promoting side reactions. chemspider.comorgsyn.org

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Cyanophenol | tert-Butyl bromoacetate | K₂CO₃ | Acetone | Reflux | Moderate-High |

| 4-Cyanophenol | tert-Butyl bromoacetate | NaH | DMF | 25-80 | High |

| 4-Cyanophenol | tert-Butyl chloroacetate | Cs₂CO₃ | Acetonitrile | 80 | High |

This table presents typical reaction conditions for the alkylation-based synthesis of this compound, compiled from analogous Williamson ether synthesis procedures. chemspider.com

An alternative approach involves the esterification of 2-(4-cyanophenoxy)acetic acid with a source of a tert-butyl group. The direct Fischer esterification, which involves reacting the carboxylic acid with tert-butanol (B103910) under strong acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), can be challenging due to the tertiary alcohol's propensity to undergo elimination to form isobutene under harsh acidic conditions and heat. thieme.demasterorganicchemistry.com

To circumvent these issues, milder esterification methods are often employed. These protocols utilize coupling agents to activate the carboxylic acid. A common method is the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net This system generates a mixed anhydride (B1165640) in situ, which is then readily attacked by the alcohol. Another approach is to use tert-butylating agents like tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid such as boron trifluoride etherate. researchgate.net

| Starting Material | Reagent(s) | Solvent | Temperature | Notes |

| 2-(4-Cyanophenoxy)acetic acid | tert-Butanol, H₂SO₄ (cat.) | Toluene | Reflux | Equilibrium-driven; water removal necessary. masterorganicchemistry.com |

| 2-(4-Cyanophenoxy)acetic acid | Boc₂O, DMAP (cat.) | Dichloromethane (B109758) | Room Temp. | Mild conditions, volatile byproducts (t-BuOH, CO₂). researchgate.net |

| 2-(4-Cyanophenoxy)acetic acid | tert-Butyl alcohol, DCC, DMAP | Dichloromethane | 0 °C to RT | Forms insoluble dicyclohexylurea byproduct. |

| 2-(4-Cyanophenoxy)acetic acid | Isobutene, H₂SO₄ (cat.) | Dioxane | Pressurized | Requires specialized equipment. google.com |

This table summarizes various reagent systems for the esterification of 2-(4-cyanophenoxy)acetic acid, based on general protocols for tert-butyl ester synthesis. masterorganicchemistry.comresearchgate.netresearchgate.netgoogle.com

One such pathway is the cyanation of an aryl halide precursor, such as tert-butyl 2-(4-bromophenoxy)acetate. This transformation can be accomplished using various modern cross-coupling reactions. For instance, palladium-catalyzed cyanation using sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) offers a less toxic alternative to traditional copper(I) cyanide used in the Rosenmund-von Braun reaction. google.comorganic-chemistry.org

Another potential route starts from an aniline (B41778) derivative, tert-butyl 2-(4-aminophenoxy)acetate. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction using a cyanide salt to introduce the cyano group. researchgate.netlookchem.com Recent developments have explored copper-free Sandmeyer reactions using reagents like tert-butyl isocyanide as the cyanide source. lookchem.com

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally friendly processes. These principles have been applied to the synthesis of esters and ethers, including this compound.

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. nih.govstmjournals.comnih.gov In the context of synthesizing this compound, this can involve several strategies.

One approach is the use of phase-transfer catalysis (PTC) for the alkylation of 4-cyanophenol. researchgate.netcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the aqueous phenoxide ion into the organic phase where the alkylating agent resides. utahtech.edulittleflowercollege.edu.inprinceton.edu This can allow the reaction to proceed under milder conditions and may reduce the need for strictly anhydrous and polar aprotic solvents. crdeepjournal.orgcore.ac.uk

Another green strategy is the use of recyclable solid catalysts in place of soluble acids or bases, which simplifies product purification and minimizes waste. wjpmr.comsphinxsai.com For esterification, solid acid catalysts like supported silicotungstic acid or ion-exchange resins can be used. asianpubs.orgresearchgate.net These catalysts can be easily filtered off at the end of the reaction and potentially reused.

The formation of the sterically hindered tert-butyl ester can be catalytically challenging. Significant research has focused on developing highly efficient catalysts for this transformation. For the alkylation route, catalysts that enhance the efficiency of the Williamson ether synthesis can be employed. While typically base-mediated, catalytic systems can improve rates and yields.

For esterification, palladium-catalyzed tert-butoxycarbonylation of a corresponding aryl boronic acid derivative, 4-((tert-butoxycarbonyl)oxy)phenylboronic acid, with di-t-butyl dicarbonate represents a novel, though indirect, route. acs.org More directly, the use of solid acid catalysts like zeolites or modified clays (B1170129) for the esterification of the carboxylic acid with tert-butanol or isobutene can offer advantages in terms of product separation and catalyst recyclability. google.comgoogle.comsemanticscholar.org Heterogeneous catalysts like Amberlyst 15 have been effectively used in reactive distillation processes for ester synthesis, which combines reaction and separation in a single unit to drive the equilibrium towards the product. researchgate.net

| Reaction Type | Catalyst | Reagents | Advantages |

| Alkylation | Tetrabutylammonium Bromide (PTC) | 4-Cyanophenol, t-Butyl bromoacetate | Biphasic system, milder conditions, reduced organic solvent. researchgate.net |

| Esterification | Amberlyst 15 (Ion-Exchange Resin) | 2-(4-Cyanophenoxy)acetic acid, t-Butanol | Heterogeneous, recyclable, suitable for continuous flow. researchgate.net |

| Esterification | Er(OTf)₃ | Carboxylic Acid, t-Butanol | Recyclable Lewis acid catalyst, solvent-free conditions possible. organic-chemistry.org |

| Esterification | Calcined Hydrotalcite | 2-(4-Cyanophenoxy)acetic acid, t-Butanol | Solid base catalyst, reusable. researchgate.net |

| Aryl Cyanation | Palladium/CM-phos | t-Butyl 2-(4-chlorophenoxy)acetate, K₄[Fe(CN)₆] | Use of less toxic cyanide source, mild conditions. researchgate.net |

This table provides an overview of advanced catalytic systems applicable to the synthesis of this compound or its precursors. researchgate.netresearchgate.netresearchgate.netresearchgate.netorganic-chemistry.org

Derivatization and Functionalization Reactions

This compound serves as a versatile scaffold for chemical modification. Its three main functional regions—the cyano group, the phenoxy ring, and the tert-butyl acetate (B1210297) moiety—can be selectively targeted to generate a diverse range of derivatives.

The cyano group is a highly versatile functional group that can be converted into various other functionalities, primarily through reduction and hydrolysis. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine, yielding tert-butyl 2-(4-(aminomethyl)phenoxy)acetate. This transformation is typically achieved using strong reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, or catalytic hydrogenation. youtube.com Another approach involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which is effective for reducing a wide variety of aromatic nitriles. organic-chemistry.org

Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions to produce a carboxylic acid or an amide intermediate. lumenlearning.comyoutube.com Careful control of reaction conditions can allow for the isolation of the amide, tert-butyl 2-(4-carbamoylphenoxy)acetate. youtube.com However, more vigorous conditions, such as heating in the presence of strong acid (e.g., H₃O⁺) or base (e.g., NaOH), will typically lead to the formation of the corresponding carboxylic acid, 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)benzoic acid. youtube.comyoutube.com

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | tert-Butyl 2-(4-(aminomethyl)phenoxy)acetate |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | tert-Butyl 2-(4-carbamoylphenoxy)acetate |

| Full Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)benzoic acid |

The phenoxyacetate (B1228835) portion of the molecule offers additional sites for modification. A primary transformation involves the cleavage of the tert-butyl ester. The tert-butyl group is a common protecting group for carboxylic acids because it is stable under many conditions but can be selectively removed under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) efficiently cleaves the ester to yield 2-(4-cyanophenoxy)acetic acid. nih.gov This deprotection unmasks the carboxylic acid, allowing for subsequent reactions such as amide bond formation.

The synthesis of structurally related analogues can be achieved by modifying the initial building blocks. A common synthetic route to this compound involves the Williamson ether synthesis, reacting 4-cyanophenol with tert-butyl bromoacetate in the presence of a base like potassium carbonate. By substituting the starting phenol, a wide variety of analogues can be prepared.

For instance, using 4-nitrophenol (B140041) instead of 4-cyanophenol provides tert-butyl 2-(4-nitrophenoxy)acetate, an analogue where the cyano group is replaced by a nitro group. nih.gov Another class of analogues can be created by modifying the acetate portion. For example, using tert-butyl 2-bromopropanoate (B1255678) in the synthesis would yield tert-butyl 2-(4-cyanophenoxy)propanoate, which introduces a methyl group and a new chiral center. vulcanchem.com

| Starting Material | Reagent(s) | Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Nitrophenol | 1. Potassium carbonate (K₂CO₃) 2. t-Butyl bromoacetate | Acetone | tert-Butyl 2-(4-nitrophenoxy)acetate | 80% |

Stereochemical Control and Enantioselective Synthesis of Chiral Derivatives

While this compound itself is achiral, chiral derivatives can be synthesized by introducing stereocenters. A key position for introducing chirality is the α-carbon of the acetate moiety (the carbon atom between the phenoxy oxygen and the carbonyl group).

The synthesis of analogues like tert-butyl 2-(4-cyanophenoxy)propanoate results in a racemic mixture unless stereochemical control is employed. vulcanchem.com Modern asymmetric synthesis methodologies can be applied to achieve high enantioselectivity. One powerful technique is enantioselective phase-transfer catalysis (PTC). researchgate.net This method can be used for the α-alkylation of ester substrates. frontiersin.orgnih.gov

In a hypothetical enantioselective synthesis, a prochiral precursor could be alkylated in the presence of a chiral phase-transfer catalyst, such as a derivative of cinchonine (B1669041) or a chiral quaternary ammonium salt. researchgate.net For example, the α-methylation of a suitable tert-butyl malonate derivative under PTC conditions can produce chiral building blocks containing a quaternary carbon center in high chemical yields and with excellent enantioselectivities (up to 98% ee). researchgate.net This approach allows for the controlled synthesis of specific enantiomers of chiral derivatives, which is crucial for applications in medicinal chemistry and materials science.

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational preferences of Tert-butyl 2-(4-cyanophenoxy)acetate are crucial determinants of its physical and chemical properties. Conformational analysis of phenoxyacetic acid derivatives reveals that the flexibility of the side chain is a key feature. researchgate.net The conformation is primarily defined by the torsion angles within the C-O-CH₂-C=O linkage.

Studies on related phenoxyacetate (B1228835) structures indicate two primary conformations for the ether linkage and the acetate (B1210297) group: synclinal and antiperiplanar. researchgate.net The synclinal conformation, where the torsion angle is approximately ±90°, and the antiperiplanar conformation, with a torsion angle around ±180°, are the most commonly observed. researchgate.net The preference for one conformation over the other is influenced by the nature and position of substituents on the phenyl ring, as well as by intermolecular interactions in the solid state. For this compound, the bulky tert-butyl group likely imposes significant steric constraints, which would play a role in determining the most stable conformation.

In a related V-shaped molecule containing two tert-butoxycarbonylmethoxy groups, the –O–CH₂–C(=O)–O– linkage was found to adopt both anti-periplanar and syn-periplanar conformations, with O–C–C–O torsion angles of -173.7° and -10.2°, respectively. This suggests that the acetate side chain in this compound is also likely to exhibit significant conformational flexibility.

The A-value for a substituent in cyclohexane (B81311) conformational analysis quantifies the energetic preference for the equatorial position over the axial position. lumenlearning.com While not directly applicable to the acyclic this compound, the concept of steric strain is relevant. The large tert-butyl group will favor conformations that minimize steric interactions with the rest of the molecule.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Conformation | Basis of Prediction |

|---|---|---|

| C-O-C-C Torsion Angle | Likely antiperiplanar or synclinal | Conformational analysis of phenoxyacetic acid derivatives researchgate.net |

| O-C-C-O Torsion Angle | Flexible, with potential for both anti- and syn-periplanar | Crystal structure of related tert-butoxycarbonylmethoxy compounds |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable information about its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

Studies on related phenoxyacetic acid derivatives have employed DFT methods, often with the B3LYP functional, to investigate their electronic properties. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO is likely to be centered on the cyanophenyl ring, which is electron-deficient due to the electron-withdrawing nature of the cyano group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map would likely show negative potential (red regions) around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 2: Predicted Quantum Chemical Parameters for this compound

| Parameter | Predicted Characteristic | Method of Prediction |

|---|---|---|

| HOMO | Localized on the phenoxy group | DFT studies on related compounds nih.gov |

| LUMO | Localized on the cyanophenyl ring | DFT studies on related compounds nih.gov |

| HOMO-LUMO Gap | Moderate, indicating relative stability | General principles of electronic structure |

Reaction Mechanism Elucidation through Computational Methods

Computational methods, especially DFT, are widely used to investigate reaction mechanisms by mapping the potential energy surface, locating transition states, and calculating activation energies. nih.gov While specific reaction mechanisms involving this compound have not been computationally studied, we can hypothesize about potential reactions and how they could be analyzed.

A probable reaction is the hydrolysis of the tert-butyl ester group, either under acidic or basic conditions, to yield 2-(4-cyanophenoxy)acetic acid. A computational study of this reaction would involve modeling the reactants, the tetrahedral intermediate, the transition states for its formation and breakdown, and the final products. The calculated activation energies would provide insights into the reaction kinetics.

Furthermore, reactions involving the cyano group, such as its hydrolysis to a carboxylic acid or its reduction to an amine, could also be explored computationally. These studies would help in understanding the chemical stability and reactivity of the molecule under different conditions.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. bibliotekanauki.pl These methods are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound, molecular docking could be employed to explore its potential as an inhibitor of various enzymes. For instance, several phenoxyacetic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov A docking study of this compound with COX-1 and COX-2 could reveal its binding mode and predict its inhibitory activity and selectivity.

The results of a docking study would typically include the predicted binding affinity (e.g., in kcal/mol) and a visualization of the binding pose, showing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the protein.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Protein Target

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Binding Affinity | Moderate to high | Indicates potential for biological activity |

| Key Interactions | Hydrogen bonding with the ester carbonyl and cyano group; hydrophobic interactions with the phenyl ring and tert-butyl group | Explains the stability of the ligand-protein complex |

Structure-Activity Relationship (SAR) Insights from Computational Prediction

Computational methods play a significant role in understanding Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. uni-bonn.de Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors to predict the activity of new compounds.

For phenoxyacetic acid derivatives, QSAR studies have identified several molecular descriptors that are important for their biological activity. mdpi.comnih.gov These often include lipophilicity (logP), polarizability, and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov

For this compound, a computational SAR study would involve calculating a range of molecular descriptors and correlating them with a specific biological activity (if known). This would help to identify the key structural features that contribute to its activity. For example, the lipophilic tert-butyl group would be expected to enhance membrane permeability, while the polar cyano group could be involved in specific interactions with a biological target. By systematically modifying the structure of this compound in silico and calculating the corresponding descriptors and predicted activities, a QSAR model could be developed to guide the synthesis of more potent analogs.

Table 4: Important Molecular Descriptors for SAR of Phenoxyacetic Acid Derivatives

| Descriptor | Influence on Biological Activity | Relevance to this compound |

|---|---|---|

| Lipophilicity (logP) | Affects membrane permeability and binding to hydrophobic pockets | The tert-butyl group increases lipophilicity |

| Polarizability | Related to dispersion interactions with the target | The aromatic ring and cyano group contribute to polarizability |

Biological Activity Investigations: Mechanistic and Target Centric Approaches

Identification and Validation of Molecular Targets

The process of identifying and validating the molecular targets of a compound is fundamental to understanding its pharmacological profile. For Tert-butyl 2-(4-cyanophenoxy)acetate, this involves examining its interactions with key biological macromolecules.

While direct studies on this compound are limited, research on analogous structures provides insight into potential enzyme targets.

Urease: Urease, a nickel-containing enzyme, is a significant target in medicinal chemistry due to its role in pathologies associated with organisms like Helicobacter pylori. nih.gov The enzyme catalyzes the hydrolysis of urea, leading to an increase in pH which can cause various disorders. nih.gov Quinones and their derivatives, such as hydroquinones, are known to be effective inhibitors of urease. nih.gov The inhibition mechanism can involve the covalent binding of the inhibitor to the thiol group of a key cysteine residue within the enzyme's mobile flap, which is directly involved in the catalytic process. nih.gov Kinetic studies on some hydroquinone (B1673460) derivatives have revealed an irreversible inactivation process. nih.gov Given that phenoxyacetate (B1228835) derivatives have been synthesized for evaluation against urease, it is a plausible area of investigation for this compound.

Metalloproteases: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. rndsystems.com Their activity is implicated in both normal physiological processes and diseases. The proteolytic activity of MMPs is modulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.gov An imbalance between MMPs and TIMPs can lead to pathological conditions. nih.gov Various synthetic inhibitors have been developed to target MMPs, often working by chelating the zinc ion in the active site. nih.gov

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology.

Toll-Like Receptor 4 (TLR4): TLR4 is a key receptor in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs). nih.gov Upon activation, TLR4 initiates signaling cascades that lead to the production of inflammatory cytokines. nih.govnih.gov The activation process is complex, involving co-receptors like MD-2 and CD14. nih.gov Small molecules can act as either agonists or antagonists of TLR4, thereby modulating the immune response. nih.gov The binding affinity of various compounds to TLR4 is a subject of active research for therapeutic purposes. researchgate.netmdpi.com

Androgen Receptor (AR): The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. nih.gov When activated by androgens, the AR translocates to the nucleus and binds to androgen response elements (AREs) on DNA, regulating the transcription of target genes. nih.govmdpi.com Pharmacological modulation of AR activity is a primary strategy in cancer therapy. nih.gov Compounds can interfere with AR signaling by binding to the ligand-binding domain or by affecting interactions with co-regulatory proteins. nih.govnih.gov Computational docking simulations are often used to study the interactions between small molecules and the AR binding site. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure.

SAR analyses help identify the key chemical features (pharmacophores) of a molecule that are responsible for its biological activity. For phenoxyacetate derivatives, the nature and position of substituents on the phenyl ring, as well as the characteristics of the ester group, are critical. For instance, in a series of 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide (B126) derivatives, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for antagonistic activity at the farnesoid X receptor. nih.gov Similarly, for glycolipid-based TLR adjuvants, features like the length of aliphatic chains and the ratio of acyl chains to phosphate (B84403) groups are important for agonistic activity. chemicaljournal.org

Modifying the structure of a lead compound can significantly alter its binding affinity and selectivity for a biological target. In the development of 2-phenoxybenzamide (B1622244) derivatives, it was found that the substitution pattern on the anilino part of the structure strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com For coumarin-chalcone hybrids, the location of tertiary amine groups affected their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov Such studies are crucial for refining a molecule's properties to enhance therapeutic potential while minimizing off-target effects.

Mechanistic Pathways of Bioactivity at the Cellular Level (e.g., Protein Interactions, Pathway Modulation)

Understanding how a compound affects cellular processes provides a broader context for its biological activity. This involves studying its influence on signaling pathways and protein-protein interactions. Natural products and their phytochemicals are known to modulate cell death and survival pathways, such as the ERK/PKC/PI3K/Akt signaling axis, by acting on anti-apoptotic proteins. nih.gov For example, some compounds can induce apoptosis in cancer cells by inhibiting the cell cycle at specific phases. researchgate.net The modulation of these pathways is a key mechanism through which bioactive molecules exert their effects, making it a critical area of investigation for compounds like this compound.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for determining the precise atomic arrangement and conformational dynamics of the molecule.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, offering definitive proof of molecular structure, conformation, and insights into intermolecular packing forces.

While a specific crystal structure for Tert-butyl 2-(4-cyanophenoxy)acetate is not publicly available, analysis of the closely related compound, Tert-butyl 2-(4-nitrophenoxy)acetate , provides a clear blueprint for the type of data that would be obtained. nih.gov For such an analysis, a suitable single crystal is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to solve the crystal structure.

A hypothetical data table based on a typical analysis for a compound of this nature is presented below.

| Crystal Data Parameter | Expected Value |

| Chemical Formula | C₁₃H₁₅NO₃ |

| Formula Weight | 233.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~19.0 |

| b (Å) | ~12.0 |

| c (Å) | ~11.5 |

| β (°) | ~111.0 |

| Volume (ų) | ~2500 |

| Z (molecules/unit cell) | 8 |

| Density (calculated) | ~1.3 g/cm³ |

This table is illustrative and represents typical values for similar organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would be employed for complete structural assignment and to probe its solution-state dynamics. The molecule itself is achiral, so stereochemical analysis would focus on conformational isomers if any were present at different temperatures.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals are:

A singlet for the nine equivalent protons of the tert-butyl group, appearing in the upfield region (~1.5 ppm).

A singlet for the two protons of the methylene (B1212753) (-O-CH₂-C=O) group (~4.8 ppm).

Two doublets in the aromatic region (~7.0-7.7 ppm), characteristic of a para-substituted benzene (B151609) ring, with each doublet integrating to two protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The expected chemical shifts would be:

A signal for the three equivalent methyl carbons of the tert-butyl group (~28 ppm).

The quaternary carbon of the tert-butyl group (~83 ppm).

The methylene carbon (~65 ppm).

Four signals for the aromatic carbons, with the nitrile-bearing carbon being the most downfield (~105-162 ppm).

The nitrile carbon itself (~118 ppm).

The carbonyl carbon of the ester (~167 ppm).

Advanced 2D NMR Techniques: To confirm these assignments and reveal through-bond and through-space correlations, several 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily confirming the coupling between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. For instance, it would link the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is critical for identifying quaternary carbons. For example, correlations would be seen from the tert-butyl protons to the quaternary tert-butyl carbon and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information on the spatial proximity of protons, which is useful for studying solution-state conformation and dynamics.

| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |

| -C(CH₃)₃ | 1.49 | -C(CH₃)₃ | 28.1 |

| -O-CH₂- | 4.81 | -C(CH₃)₃ | 83.0 |

| Aromatic C-H | 7.02 (d) | -O-CH₂- | 65.2 |

| Aromatic C-H | 7.69 (d) | Aromatic C-H | 115.6 |

| Aromatic C-H | 134.0 | ||

| Aromatic C-CN | 106.5 | ||

| Aromatic C-O | 161.8 | ||

| -C≡N | 118.5 | ||

| -C=O | 167.4 |

This table contains predicted chemical shift values based on standard NMR principles and data from similar structures. Solvent: CDCl₃.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for analyzing its fragmentation pathways, which provides further structural verification. Using a technique like Electrospray Ionization (ESI), the compound's exact mass can be measured with high precision (typically within 5 ppm), allowing for the unambiguous determination of its molecular formula, C₁₃H₁₅NO₃. uni.lu

The monoisotopic mass of the molecule is 233.1052 Da. uni.lu HRMS analysis would typically detect the protonated molecule [M+H]⁺ with an m/z of 234.1125 or other adducts like the sodium adduct [M+Na]⁺ at m/z 256.0944. uni.lu

Tandem mass spectrometry (MS/MS) experiments involve isolating a specific ion (e.g., the [M+H]⁺ ion) and inducing fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, the fragmentation is predictable and informative.

Key Fragmentation Pathways:

Loss of isobutylene (B52900): The most characteristic fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. This would result in a prominent fragment ion at m/z 178.0402, corresponding to the [2-(4-cyanophenoxy)acetic acid + H]⁺ species.

Loss of the tert-butyl cation: Cleavage of the ester C-O bond can result in the loss of the tert-butyl group as a stable tertiary carbocation, [C(CH₃)₃]⁺, with an m/z of 57. The remaining part of the molecule would form a radical, which is typically not observed.

Cleavage of the ether bond: Fragmentation can also occur at the ether linkage, leading to ions corresponding to the cyanophenoxy group or the tert-butyl acetate (B1210297) portion.

| Ion Species | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | [C₁₃H₁₆NO₃]⁺ | 234.1125 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₃H₁₅NNaO₃]⁺ | 256.0944 | Sodium adduct |

| [M+H - C₄H₈]⁺ | [C₉H₈NO₃]⁺ | 178.0499 | Loss of isobutylene |

| [C(CH₃)₃]⁺ | [C₄H₉]⁺ | 57.0704 | Formation of tert-butyl cation |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. As the molecule is achiral, the determination of enantiomeric excess is not applicable. The focus of chromatographic analysis is therefore on quantifying the compound's purity and identifying any potential impurities from the synthesis process, such as starting materials or by-products.

A typical method would involve reverse-phase HPLC, which separates compounds based on their hydrophobicity.

Typical HPLC Purity Analysis Method:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

Mobile Phase: A gradient elution system is often employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic solvent (acetonitrile or methanol). A small amount of an acid, like trifluoroacetic acid (TFA) or formic acid (0.1%), is often added to improve peak shape.

Detection: A UV detector is ideal, as the aromatic ring and nitrile group provide strong chromophores. The detection wavelength would be set to a λₘₐₓ value, likely around 240-260 nm, to maximize sensitivity.

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of ≥95-98% is common for research-grade chemicals.

| HPLC Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but typically in the mid-to-late part of the gradient. |

Solid-State Characterization Methods (e.g., Powder X-Ray Diffraction, Particle Size Distribution Analysis)

Characterizing the bulk properties of the solid material is crucial, particularly in pharmaceutical and materials science contexts.

Powder X-Ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD provides information about the bulk crystalline solid. The technique is used to generate a unique "fingerprint" of the crystalline phase. It is invaluable for:

Phase Identification: Confirming that the bulk material consists of the expected crystalline phase.

Polymorph Screening: Identifying if different crystalline forms (polymorphs) of the compound exist, which can have different physical properties (e.g., solubility, stability).

Crystallinity Assessment: Distinguishing between crystalline and amorphous material.

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, is unique to a specific crystalline structure.

Particle Size Distribution Analysis: The size and distribution of particles can significantly influence a material's bulk properties, such as flowability, dissolution rate, and handling characteristics. researchgate.net Techniques like laser diffraction are commonly used to measure the particle size distribution. In this method, a suspension or dry powder of the material is passed through a laser beam. The way the light is scattered by the particles is detected and analyzed to calculate the size distribution of the particles in the sample. This data is often reported as D-values (e.g., D10, D50, D90), which represent the particle diameter at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles.

Future Research Directions and Emerging Opportunities

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research into the synthesis of tert-butyl 2-(4-cyanophenoxy)acetate is expected to pivot towards greener and more efficient chemical processes. While traditional synthetic routes are established, there is considerable room for innovation to align with the principles of sustainable chemistry.

Key Areas for Future Research:

Flow Chemistry: The adoption of continuous flow chemistry presents a significant opportunity to improve the synthesis of this compound. This technology offers superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved purity, and enhanced safety, particularly when dealing with exothermic reactions. The enclosed nature of flow reactors also minimizes the release of volatile organic compounds, contributing to a more environmentally friendly process.

Biocatalysis: The exploration of enzymatic catalysis for the synthesis of this compound and its derivatives is a promising avenue. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. Identifying or engineering suitable enzymes for the key bond-forming reactions in the synthesis of this molecule could lead to highly sustainable and economically viable production methods.

Sustainable Solvents and Catalysts: A shift towards the use of greener solvents, such as bio-based solvents or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. Furthermore, the development and utilization of reusable solid-supported catalysts can streamline purification processes and reduce waste generation compared to traditional homogeneous catalysts.

A comparative table of traditional versus potential future sustainable synthetic methodologies is presented below:

| Feature | Traditional Batch Synthesis | Future Sustainable Methodologies |

| Process Type | Discontinuous | Continuous (Flow Chemistry) |

| Catalysis | Often homogeneous metal catalysts | Biocatalysts, reusable solid catalysts |

| Solvents | Conventional organic solvents | Green and bio-based solvents |

| Energy Consumption | Potentially high due to prolonged heating/cooling cycles | Optimized and potentially lower |

| Waste Generation | Higher due to workup and purification steps | Minimized through process intensification |

| Safety | Risks associated with large volumes of reactants | Enhanced due to smaller reaction volumes |

Exploration of Novel Applications in Emerging Fields

The chemical structure of this compound, featuring a phenoxyacetic acid moiety, suggests its potential as a precursor or key intermediate in the development of novel functional molecules. Future research will likely focus on leveraging this scaffold to access new applications in medicinal chemistry and materials science.

Potential Application Areas:

Medicinal Chemistry: The phenoxyacetic acid core is present in a variety of pharmacologically active compounds. Future work could involve using this compound as a starting material for the synthesis of new therapeutic agents. For instance, derivatives could be designed and synthesized to target specific enzymes or receptors implicated in disease, building upon the known biological activities of other phenoxyacetate (B1228835) derivatives.

Materials Science: The cyano group and the aromatic ring in the molecule offer sites for polymerization and modification, suggesting potential applications in the development of novel polymers and functional materials. Research could explore the incorporation of this molecule into polymer backbones to create materials with tailored thermal, optical, or electronic properties.

Integration with Artificial Intelligence and High-Throughput Screening for Compound Discovery

The synergy between artificial intelligence (AI), machine learning (ML), and high-throughput screening (HTS) is revolutionizing the field of chemical and drug discovery. This compound can serve as a valuable building block in these modern discovery pipelines.

Future Opportunities:

AI-Driven Library Design: AI algorithms can be employed to design vast virtual libraries of derivatives based on the this compound scaffold. These algorithms can predict the physicochemical and biological properties of the virtual compounds, allowing researchers to prioritize the synthesis of molecules with the highest probability of desired activity.

High-Throughput Synthesis and Screening: The development of automated synthesis platforms can enable the rapid production of these designed compound libraries. Subsequent HTS of these libraries against a panel of biological targets can quickly identify hit compounds for further optimization. This integrated approach can significantly accelerate the discovery of new bioactive molecules.

Predictive Modeling for Synthesis Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions for the synthesis of this compound and its derivatives. This can reduce the number of experiments needed for process optimization, saving time and resources.

The workflow for AI and HTS-driven discovery starting from this compound is outlined below:

| Step | Description |

| 1. Scaffold Selection | This compound is chosen as the core structure. |

| 2. Virtual Library Generation | AI algorithms create a diverse library of virtual derivatives. |

| 3. In Silico Screening | The virtual library is screened against biological targets using computational models to predict activity and ADMET properties. |

| 4. Prioritization | The most promising virtual hits are selected for synthesis. |

| 5. Automated Synthesis | High-throughput synthesis platforms are used to produce the selected compounds. |

| 6. High-Throughput Screening | The synthesized compounds are tested in biological assays to identify active molecules. |

| 7. Hit-to-Lead Optimization | The identified hits are further optimized to improve their properties. |

Development of Advanced Probes and Chemical Tools for Biological Systems

The unique chemical features of this compound make it an interesting candidate for the development of sophisticated chemical probes to study biological systems.

Potential Research Avenues:

Fluorescent Probes: The aromatic scaffold of the molecule can be functionalized with fluorophores to create probes for fluorescence imaging. These probes could be designed to selectively bind to specific proteins or cellular structures, allowing for their visualization and tracking in living cells.

Photoactivatable Probes: The introduction of photoactivatable groups to the this compound core could lead to the development of probes that can be switched on with light. This would enable precise spatiotemporal control over their activity, allowing researchers to study dynamic biological processes with high resolution.

Affinity-Based Probes: By attaching a reactive group or a tag, derivatives of this compound could be developed as affinity-based probes to identify and isolate specific protein targets.

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-(4-cyanophenoxy)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Esterification : Reacting 4-cyanophenol with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Monitor pH to avoid side reactions (e.g., hydrolysis of the tert-butyl group at high acidity) .

- Williamson Ether Synthesis : Use 4-cyanophenol and tert-butyl chloroacetate with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Optimization : Yield and purity depend on solvent polarity, temperature (optimal range: 50–80°C), and stoichiometric ratios. For example, excess tert-butyl bromoacetate (1.2–1.5 eq.) improves conversion .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm ester linkage (e.g., tert-butyl protons at δ 1.4–1.5 ppm; acetate carbonyl at δ 170–175 ppm) .

- X-ray Crystallography : Resolve molecular geometry and confirm spatial arrangement of the cyanophenoxy group. For example, bond angles between the acetoxy and aryl groups should align with reported analogs (e.g., 120–125°) .

- FT-IR : Identify characteristic peaks (e.g., C≡N stretch at ~2230 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators if ventilation is inadequate .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to strong oxidizers (e.g., peroxides) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to account for polymorphism or impurities .

- HPLC-PDA : Compare retention times and UV spectra (λmax ~270 nm for the cyanophenoxy group) to verify purity and batch consistency .

- Solubility Studies : Use Hansen solubility parameters to predict compatibility with solvents (e.g., high solubility in THF, moderate in ethyl acetate) .

Q. What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

Q. How can researchers design experiments to study the reactivity of this compound with nucleophiles or electrophiles?

Methodological Answer:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF to form amide derivatives. Monitor tert-butyl group retention via ¹H NMR .

- Electrophilic Aromatic Substitution : Use nitration (HNO₃/H₂SO₄) to introduce nitro groups at the para position of the cyanophenoxy ring. Confirm regioselectivity via NOE NMR .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) to modify the cyanophenoxy moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity or ecotoxicity data for this compound?

Methodological Answer:

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 to resolve conflicting genotoxicity claims .

- Daphnia magna Acute Toxicity : Perform 48h LC₅₀ tests (OECD 202 guidelines) to validate aquatic toxicity thresholds .

- Structure-Activity Relationships (SAR) : Compare with structurally similar esters (e.g., tert-butyl 2-(4-fluorophenoxy)acetate) to infer toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.